Exendin (9-39)

GLP-1 Receptor Pharmacology Receptor Binding Competitive Antagonism

Exendin (9-39) (Avexitide) is a 31-amino acid C-terminal amidated peptide antagonist of the glucagon-like peptide-1 (GLP-1) receptor, derived from the venom of the Gila monster (Heloderma suspectum). It functions as a competitive antagonist of GLP-1, inhibiting both GLP-1-stimulated cAMP production and insulin secretion.

Molecular Formula C149H234N40O47S
Molecular Weight 3369.8 g/mol
CAS No. 133514-43-9
Cat. No. B145295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExendin (9-39)
CAS133514-43-9
Molecular FormulaC149H234N40O47S
Molecular Weight3369.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158)
InChIKeyWSEVKKHALHSUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Exendin (9-39) (CAS 133514-43-9) Competitive GLP-1 Receptor Antagonist for Hyperinsulinemic Hypoglycemia Research and Drug Development


Exendin (9-39) (Avexitide) is a 31-amino acid C-terminal amidated peptide antagonist of the glucagon-like peptide-1 (GLP-1) receptor, derived from the venom of the Gila monster (Heloderma suspectum) [1]. It functions as a competitive antagonist of GLP-1, inhibiting both GLP-1-stimulated cAMP production and insulin secretion . Its molecular weight is 3369.76 Da with a sequence of H-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2 [1]. Exendin (9-39) is structurally related to the agonist Exendin-4 but lacks the first eight N-terminal amino acids, a truncation that converts it from a GLP-1 receptor agonist into an antagonist [2].

Why Exendin (9-39) Cannot Be Substituted by GLP-1 Agonists, Endogenous Peptides, or Alternative GLP-1 Antagonists


Generic substitution of Exendin (9-39) is not possible due to its unique, well-defined pharmacological properties. Unlike GLP-1 receptor agonists (e.g., Exendin-4, Liraglutide, Semaglutide), Exendin (9-39) is a pure antagonist with no agonistic activity [1]. Furthermore, it is distinct from other GLP-1 receptor antagonists; for example, Exendin (3-39) lacks antagonistic activity in humans [2]. Its use as a validated tool for probing GLP-1 receptor function, and its status as an FDA-designated orphan drug for hyperinsulinemic hypoglycemia, further differentiate it from research-grade peptides [3][4].

Exendin (9-39) Quantitative Comparative Evidence Against GLP-1 Agonists and Other Antagonists


Binding Affinity of Exendin (9-39) vs. GLP-1 Agonists at the Human GLP-1 Receptor

Exendin (9-39) is a competitive antagonist at the human GLP-1 receptor. In a direct radioligand binding study, Exendin (9-39) displaced [125I]GLP-1 from the human GLP-1 receptor with a Kd of 0.5 nM, whereas the agonist Exendin-4 had a Kd of 0.49 nM [1]. This confirms its high affinity but functionally opposing role.

GLP-1 Receptor Pharmacology Receptor Binding Competitive Antagonism

Functional Antagonism: Exendin (9-39) Abolishes GLP-1 and Exendin-4 Mediated cAMP Production

Exendin (9-39) is a pure antagonist, completely abolishing the agonist effects of both GLP-1 and Exendin-4. In rat parietal cells, Exendin (9-39) at 10-9 M fully inhibited the response to 10-9 M Exendin-4 or GLP-1 [1]. In another system, it inhibited GLP-1-stimulated cAMP production with a maximal inhibition of 60±0.7% at 10-6 mol/l [2].

cAMP Assay Signal Transduction GLP-1 Antagonism

In Vivo Antagonism: Exendin (9-39) Significantly Reduces Insulin Secretion and Raises Glucose Compared to Controls

Exendin (9-39) robustly antagonizes GLP-1 in vivo. In a rat model, an intravenous bolus of 5.94 nmol reduced total insulin secretory response by 60% [1]. In humans, Exendin (9-39) at 300 pmol/kg/min increased integrated glucose concentrations from 365 ± 43 to 492 ± 49 mmol per 6 h (p=0.05) [2]. This is in stark contrast to GLP-1 agonists, which lower glucose.

In Vivo Pharmacology Insulin Secretion Glucose Homeostasis

Clinical Antagonism: Exendin (9-39) Corrects Hypoglycemia in Post-Bariatric Hypoglycemia Patients

In a Phase 2 clinical trial (NCT03373435), Exendin (9-39) (Avexitide) significantly increased postprandial glucose nadir in patients with post-bariatric hypoglycemia. Avexitide 30 mg BID resulted in a mean glucose nadir of 57.1 mg/dL, compared to 47.1 mg/dL for placebo (p<0.05) [1]. This 21% increase demonstrates a clinically meaningful attenuation of hypoglycemia.

Clinical Trial Post-Bariatric Hypoglycemia Avexitide

Specificity: Exendin (9-39) is an Active Antagonist, Unlike Exendin (3-39)

The exact sequence of Exendin (9-39) is critical for its antagonist function. Another truncated peptide, Exendin (3-39)amide, was tested and found to have no antagonistic activity against GLP-1(7-36)amide in humans [1]. This highlights the specificity of the Exendin (9-39) sequence for antagonism.

Structure-Activity Relationship GLP-1 Antagonist Exendin Fragment

Exendin (9-39) (CAS 133514-43-9) Primary Research and Industrial Application Scenarios Based on Comparative Evidence


Mechanistic Probe for GLP-1 Receptor Function in In Vitro and In Vivo Models

Use Exendin (9-39) as a specific, high-affinity antagonist to dissect GLP-1 receptor-mediated signaling. As shown in Section 3, it completely blocks GLP-1 and Exendin-4 stimulated cAMP production [1], making it an essential tool for confirming target engagement and elucidating downstream pathways, in contrast to agonists which would activate the receptor. Its ability to reduce insulin secretion by 60% in rats and increase glucose in humans provides a clear, quantifiable readout for in vivo GLP-1 receptor blockade [2][3].

Preclinical and Clinical Development for Hyperinsulinemic Hypoglycemia Indications

Prioritize Exendin (9-39) (Avexitide) for drug development programs targeting hyperinsulinemic hypoglycemia. Its FDA Orphan Drug Designation for this condition [4] and its demonstration in a Phase 2 clinical trial to increase glucose nadir in post-bariatric hypoglycemia patients by 10.0 mg/dL (21%) versus placebo [5] provide a strong, de-risked clinical rationale. This application is uniquely suited to Exendin (9-39) as GLP-1 agonists would exacerbate hypoglycemia.

Validation of Novel GLP-1 Receptor Agonists or Allosteric Modulators

Employ Exendin (9-39) as a positive control antagonist to validate the specificity and mechanism of action of new chemical entities targeting the GLP-1 receptor. As demonstrated by its use in a 2025 study where it showed an IC50 of 13.9 nM for antagonizing semaglutide signaling [6], Exendin (9-39) serves as a benchmark to confirm that the observed effects of novel compounds are indeed mediated through the GLP-1 receptor. Its well-characterized pharmacology makes it an indispensable reference compound.

Comparative Studies of Incretin Hormone Physiology

Utilize Exendin (9-39) in combination with other antagonists (e.g., GIP antagonists) to dissect the relative contributions of GLP-1 and GIP to postprandial insulin secretion. As shown in a study where Exendin (9-39) inhibited insulin secretion by 32% while a GIP antagonist inhibited it by 54% [7], this compound allows for precise quantification of the incretin effect. This application is critical for understanding metabolic physiology and for target validation in diabetes and obesity research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exendin (9-39)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.